4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAYEFAKZWTAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288700 | |
| Record name | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721927-08-8 | |
| Record name | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721927-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,5,6,7 Tetrahydrofuro 2,3 C Pyridine and Analogues
Traditional Annulation and Cyclization Approaches to the Tetrahydrofuropyridine Core
Traditional methods for constructing the fused furo-piperidine system typically involve the sequential formation of one ring onto a pre-existing second ring. These strategies, while often robust, may require multiple steps, protection/deprotection sequences, and purification of intermediates.
A common strategy for the synthesis of saturated heterocyclic systems involves the reduction of their aromatic precursors. For the tetrahydrofuropyridine core, this can be achieved by first synthesizing the aromatic furo[2,3-c]pyridine (B168854) system, which is then reduced to form the desired saturated piperidine (B6355638) ring.
The reduction can be performed on the furo[2,3-c]pyridine itself or, more commonly, on a quaternized furo[2,3-c]pyridinium salt. Quaternization of the pyridine (B92270) nitrogen enhances its susceptibility to nucleophilic attack by hydride reagents. Common reduction methods include:
Catalytic Hydrogenation: This method involves treating the furo[2,3-c]pyridine with hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. The conditions can be tuned to selectively reduce the pyridine ring while leaving the furan (B31954) ring intact.
Dissolving Metal Reduction: Reactions like the Birch reduction can be employed, although they may lack selectivity and potentially affect the furan ring as well.
Hydride Reduction: More frequently, the aromatic furo[2,3-c]pyridinium salt is reduced using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄). This is a milder method that typically preserves the furan ring.
These reductive approaches are fundamental in synthetic chemistry but are less common in recent literature, which favors building the saturated ring directly to avoid the additional steps of aromatization and subsequent reduction.
Intramolecular cyclization reactions are powerful tools for constructing fused ring systems from a single precursor molecule containing all the necessary atoms. The Pictet-Spengler and Friedel-Crafts reactions are two prominent examples used for synthesizing tetrahydrofuropyridine analogues.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. wikipedia.org For the synthesis of the isomeric tetrahydrofuro[3,2-c]pyridine system, this reaction has been effectively demonstrated. beilstein-journals.orgresearchgate.netnih.gov A furan-containing amine, 2-(5-methylfuran-2-yl)ethanamine, is condensed with various aromatic aldehydes. beilstein-journals.orgnih.gov The resulting imine undergoes an acid-catalyzed cyclization to yield a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov The reaction is typically performed as a semi-one-pot synthesis where the imine is first formed and then cyclized upon the addition of acid. beilstein-journals.org The efficiency of the reaction is influenced by the electronic nature of the aldehyde, with electron-donating groups on the benzaldehyde (B42025) leading to higher yields. researchgate.net
Table 1: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridine Analogues via Pictet-Spengler Reaction beilstein-journals.org
| Aldehyde | Product | Acid Catalyst | Yield (%) |
| Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | HCl | 26-52 |
| 4-Methylbenzaldehyde | 2-Methyl-4-(p-tolyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | HCl | 72 |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | HCl | 75 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | HCl | 45 |
Intramolecular Friedel-Crafts alkylation represents another key strategy. In this approach, a suitable electrophilic center on a side chain attached to the furan ring is attacked by the nucleophilic pyridine ring (or vice-versa) to forge the new annulated ring. researchgate.net This method has been used to access tetrahydrofuro[3,2-c]pyridines from precursors such as alcohols, alkenes, or acetylenes attached to the furan ring. beilstein-journals.orgresearchgate.net
An alternative synthetic logic involves constructing the furan ring onto a pre-existing piperidine or piperidone (a cyclic ketone) core. This approach is particularly useful when the piperidine portion requires complex substitution that is easier to install at an early stage. One documented synthesis of the furo[2,3-c]pyridine system starts from N-benzenesulfonylpiperidin-4-one. researchgate.net The strategy involves a multi-step sequence to build the furan ring onto the piperidone framework. A typical sequence might involve:
Introduction of a two-carbon unit: A Wittig-type reaction or Horner-Wadsworth-Emmons olefination at the C3 position of the piperidone introduces the necessary carbon atoms for the furan ring.
Intramolecular Cyclization: The introduced side chain, now containing a suitable functional group (e.g., a protected alcohol or an alkyne), undergoes cyclization. For instance, treatment with phenylselenyl chloride can induce cyclization.
Dehydration/Aromatization: An elimination step, such as an oxidative dehydroselenylation, followed by a final reduction or rearrangement step, leads to the formation of the aromatic furan ring, completing the furo[2,3-c]pyridine scaffold. researchgate.net
Multicomponent Reaction (MCR) Strategies for 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.gov
A novel and highly efficient three-component synthesis has been developed specifically for producing polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. nih.gov This reaction brings together an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in a one-pot process. nih.gov By simply heating a mixture of these three components in toluene (B28343) with ammonium (B1175870) chloride as a catalyst, a diverse range of tetrahydrofuro[2,3-c]pyridine derivatives can be obtained in good to excellent yields. nih.gov
This MCR demonstrates considerable scope, allowing for variation in the aldehyde component, which ultimately determines the substituent at the C3 position of the final product.
Table 2: Three-Component Synthesis of this compound Derivatives nih.gov
| Aldehyde (R-CHO) | Isocyanoacetamide | Product (Substituents) | Yield (%) |
| Isovaleraldehyde | N-Benzyl-2-isocyanoacetamide | R = isobutyl, R' = Benzyl | 72 |
| Benzaldehyde | N-Benzyl-2-isocyanoacetamide | R = Phenyl, R' = Benzyl | 74 |
| 4-Chlorobenzaldehyde | N-Benzyl-2-isocyanoacetamide | R = 4-Chlorophenyl, R' = Benzyl | 80 |
| 2-Furaldehyde | N-Benzyl-2-isocyanoacetamide | R = 2-Furyl, R' = Benzyl | 78 |
| Benzaldehyde | 2-Isocyano-N-(4-methoxyphenyl)acetamide | R = Phenyl, R' = 4-Methoxyphenyl | 75 |
Mechanistic Elucidation of Multicomponent Reaction Pathways
The mechanism of the three-component synthesis of 4,5,6,7-tetrahydrofuro[2,3-c]pyridines is a sophisticated cascade of sequential reactions. While not definitively proven in all cases, a plausible pathway can be proposed based on the known reactivity of the functional groups involved.
Initial Condensation: The reaction likely initiates with the condensation between the aldehyde and the primary amine of the aminopentynoate, catalyzed by ammonium chloride, to form an intermediate imine.
Passerini-type Reaction: The isocyanoacetamide then engages in a reaction with the imine. The isocyanide carbon attacks the electrophilic imine carbon, which is followed by an intramolecular attack of the resulting anion on the amide carbonyl group. This sequence is analogous to a Passerini or Ugi-type reaction manifold.
Cyclization and Rearrangement: This initial adduct undergoes a series of cyclizations and rearrangements. The alkyne moiety of the original aminopentynoate likely participates in a key intramolecular cyclization step to form the furan ring.
Final Ring Closure: The piperidine ring is formed in the final cyclization step, followed by tautomerization to yield the stable, substituted this compound product.
This MCR provides a powerful and convergent route to this important heterocyclic system, showcasing the advantages of modern synthetic methods in building complex molecular architectures efficiently.
Catalytic and Stereoselective Synthesis of this compound Frameworks
The precise control over stereochemistry during the formation of the tetrahydrofuropyridine core is critical for developing pharmaceutical candidates. Catalytic asymmetric synthesis provides the most elegant and atom-economical routes to enantioenriched molecules. Methodologies employing transition metals and small organic molecules (organocatalysts) have proven particularly effective in constructing these complex chiral frameworks.
Transition metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of heterocyclic compounds through the activation of alkynes and allenes. Gold(I) catalysts are renowned for their unique ability to promote complex cascade reactions under mild conditions.
A prime example of this strategy is a sequential relay catalytic process developed for the synthesis of the closely related 4,5,6,7-tetrahydrofuro[2,3-b]pyridine scaffold. paris-saclay.fr This process begins with a gold(I)-catalyzed cycloisomerization of an ynamide derivative. The reaction is typically initiated with a gold precursor like triphenylphosphinegold(I) chloride (Ph3PAuCl) and activated by a silver salt co-catalyst such as silver hexafluorophosphate (B91526) (AgPF6). This catalytic system efficiently triggers the initial ring-closing event to form a reactive intermediate, setting the stage for subsequent transformations. paris-saclay.fr The versatility of gold catalysis has been demonstrated in the synthesis of a variety of other oxygen-containing heterocycles, such as dihydropyrans and functionalized furans, underscoring its broad applicability in this field. nih.govorganic-chemistry.org
Table 1: Gold(I)-Catalyzed Cycloisomerization Conditions
| Catalyst System | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| Ph3PAuCl / AgPF6 (10 mol%) | Dichloroethane (DCE) | Room Temp. | 1 h | Successful formation of reactive intermediate for next step paris-saclay.fr |
| [(Ph3PAu)3O]BF4 | Dichloromethane | Room Temp. | 10 min - 24h | Synthesis of dihydropyrans from propargyl vinyl ethers nih.gov |
| Triazole-Au / Cu(OTf)2 | Dichloromethane | 45 °C | 1-2 h | Synthesis of substituted furans from propargyl alcohols organic-chemistry.org |
This interactive table summarizes conditions for gold-catalyzed reactions leading to furan and pyran-containing heterocycles.
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions and often to induce stereoselectivity. This field offers a sustainable alternative to traditional metal-based catalysts. Asymmetric induction is the process where a chiral feature in the catalyst, substrate, or reagent influences the reaction to preferentially form one enantiomer or diastereoisomer over another. mdpi.com
In a highly effective multicatalytic sequence for the tetrahydrofuro[2,3-b]pyridine core, an organocatalyst is used in concert with a gold catalyst. paris-saclay.fr After the initial gold-catalyzed cycloisomerization, a chiral secondary amine catalyst, specifically a diphenylprolinol silyl (B83357) ether, is introduced. This organocatalyst activates an aldehyde, which then participates in a highly stereoselective inverse-electron-demand aza-Diels-Alder reaction with the intermediate generated in the first step. paris-saclay.fr This aminocatalytic HOMO-raising strategy has been successfully applied to construct a variety of N-heterocycles. paris-saclay.fr The presence of additives like benzoic acid and a controlled amount of water can be crucial for facilitating the catalytic turnover and achieving high yields and selectivities. paris-saclay.fr
The power of organocatalysis in forming related saturated N-heterocycles is further exemplified by the use of chiral bifunctional thiourea (B124793) catalysts in tandem reactions to produce substituted tetrahydroquinolines with excellent yields and enantioselectivities (up to >99% ee). nih.gov
The ultimate goal of stereoselective synthesis is the efficient, enantioselective construction of single isomers of chiral molecules. The combination of transition metal catalysis and organocatalysis in a relay sequence has proven to be a formidable strategy for achieving this.
In the synthesis of enantioenriched tetrahydrofuro[2,3-b]pyridines, the sequential gold and aminocatalysis approach affords the final products with outstanding levels of stereocontrol. paris-saclay.fr Researchers reported achieving diastereomeric ratios greater than 95:5 and enantiomeric excesses in the range of 93–99% for a variety of substrates. paris-saclay.fr This high degree of selectivity demonstrates the precise control over the formation of multiple stereocenters in a single, uninterrupted sequence. The successful execution of this methodology on a gram-scale underscores its practical utility for accessing significant quantities of chiral building blocks for drug discovery. paris-saclay.fr
Table 2: Enantioselective Synthesis of Tetrahydrofuro[2,3-b]pyridine Analogues via Relay Catalysis paris-saclay.fr
| Ynamide Substrate | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-benzyl, R=Ph | Pentanal | 40 | >95:5 | 98 |
| N-PMB, R=Ph | Pentanal | 90 | >95:5 | 99 |
| N-benzyl, R=4-MeO-Ph | Pentanal | 67 | >95:5 | 99 |
| N-benzyl, R=Ph | Isovaleraldehyde | 77 | >95:5 | 99 |
| N-benzyl, R=Ph | 3-Phenylpropanal | 72 | >95:5 | 99 |
This interactive table showcases the high yields and excellent stereoselectivity achieved in the synthesis of a closely related tetrahydrofuropyridine scaffold using a dual catalytic system.
Sustainable and Green Chemistry Principles Applied to Tetrahydrofuropyridine Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry strategies include the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials. This approach enhances atom economy and reduces the need for purification of intermediate products. A novel three-component synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been described, where simply heating an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in toluene provides the desired heterocyclic core. youtube.com
Another significant advancement is the development of solvent-free reaction conditions. Eliminating volatile organic solvents reduces environmental impact and simplifies product workup. Often, solvent-free reactions are paired with energy sources like microwave irradiation. nih.gov For example, a library of 1,4-dihydropyridine (B1200194) nucleoside analogues was synthesized with very high yields (86–96%) under solvent-free microwave conditions, demonstrating the feasibility of this approach for related heterocyclic systems. youtube.com The reaction at 60 °C without solvent proved superior to both conventional heating and reactions performed in various organic solvents. youtube.com
Alternative energy sources like microwave (MW) and ultrasound (US) irradiation are powerful tools in green chemistry for accelerating organic reactions. nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. nih.gov Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and violent collapse of bubbles in the liquid, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reactivity. mdpi.comnih.gov
While specific examples for the this compound core are not prominent, the synthesis of numerous related heterocycles has benefited from these techniques. For instance, the synthesis of dihydropyrimidinones under ultrasound irradiation using a samarium perchlorate (B79767) catalyst proceeded in good yields with significantly shorter reaction times compared to conventional heating. foliamedica.bg Similarly, various tetrahydropyrimidine (B8763341) derivatives have been synthesized using microwave irradiation, again highlighting the efficiency of this method. semanticscholar.org These examples strongly suggest that MW and US irradiation are highly viable techniques for optimizing the synthesis of the this compound framework, offering pathways with reduced energy consumption and faster throughput.
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Dihydropyrimidinones foliamedica.bg
| Entry | Method | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Conventional Heating | 3.5 | 82 |
| 2 | Ultrasound Irradiation | 1.0 | 90 |
| 3 | Conventional Heating | 3.0 | 85 |
| 4 | Ultrasound Irradiation | 1.0 | 91 |
| 5 | Conventional Heating | 4.0 | 80 |
| 6 | Ultrasound Irradiation | 1.5 | 86 |
This interactive table compares reaction times and yields for a representative synthesis of related heterocycles, demonstrating the advantages of ultrasound assistance.
Computational and Theoretical Investigations of 4,5,6,7 Tetrahydrofuro 2,3 C Pyridine
Quantum Chemical Calculations on Electronic Structure and Thermodynamic Stability
There is a notable absence of published research detailing quantum chemical calculations performed to elucidate the electronic structure and thermodynamic stability of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic properties.
Future Research Directions:
Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's reactivity and electronic transition properties.
Electron Density Distribution: Mapping of the electron density to identify regions susceptible to electrophilic or nucleophilic attack.
Thermodynamic Parameters: Calculation of standard enthalpy of formation, Gibbs free energy of formation, and entropy to assess the compound's thermodynamic stability.
A hypothetical data table for such future findings might look like this:
| Parameter | Calculated Value | Method/Basis Set |
| HOMO Energy | Value eV | e.g., B3LYP/6-311+G(d,p) |
| LUMO Energy | Value eV | e.g., B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Value eV | e.g., B3LYP/6-311+G(d,p) |
| Dipole Moment | Value Debye | e.g., B3LYP/6-311+G(d,p) |
| Enthalpy of Formation | Value kJ/mol | e.g., G4(MP2) |
| Gibbs Free Energy | Value kJ/mol | e.g., G4(MP2) |
Conformational Analysis and Energy Landscape Mapping of the Fused Ring System
A detailed conformational analysis and mapping of the energy landscape for the this compound ring system have not been reported. The flexibility of the tetrahydro-pyridine ring fused to the rigid furan (B31954) ring suggests the existence of multiple conformers.
Future Research Directions:
Potential Energy Surface Scan: Systematic scans of dihedral angles within the saturated ring to identify stable conformers and the transition states connecting them.
Conformer Geometry Optimization: Full geometry optimization of identified conformers to determine their relative energies and structural parameters.
Boltzmann Distribution: Calculation of the population of each conformer at different temperatures based on their relative Gibbs free energies.
A prospective data table summarizing such an analysis could be:
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) (°) | Boltzmann Population (298 K) |
| Chair-1 | 0.00 | Value | Value % |
| Chair-2 | Value | Value | Value % |
| Twist-Boat | Value | Value | Value % |
Theoretical Elucidation of Reaction Mechanisms Pertaining to Synthesis and Transformation
While synthetic routes to derivatives of this scaffold exist, such as through intramolecular cyclization, the underlying reaction mechanisms have not been thoroughly investigated using theoretical methods. researchgate.net Computational studies could provide atomistic-level insights into the transition states and reaction pathways.
Future Research Directions:
Transition State Searching: Locating the transition state structures for key synthetic steps, such as ring-closing reactions.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from reactants through the transition state to products to confirm the mechanism.
Activation Energy Barriers: Calculating the energy barriers for proposed synthetic routes to understand reaction kinetics and feasibility.
A future summary of these findings could be presented as follows:
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kJ/mol) |
| Intramolecular Cyclization | Precursor | TS Structure | Product | Value |
| Dehydrogenation | Tetrahydro-form | TS Structure | Aromatic form | Value |
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
No QSPR studies specifically targeting this compound and its derivatives are currently available. QSPR models are statistical tools that correlate the chemical structure with physical, chemical, or biological properties.
Future Research Directions:
Descriptor Calculation: Generation of a wide range of molecular descriptors (e.g., topological, electronic, steric) for a series of this compound derivatives.
Model Development: Using statistical methods like multiple linear regression or machine learning to build predictive models for properties such as solubility, boiling point, or receptor binding affinity.
Model Validation: Rigorous internal and external validation of the developed QSPR models to ensure their predictive power and reliability.
A hypothetical QSPR model could be represented by an equation and statistical metrics:
Predicted Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ
| Statistical Parameter | Value |
| R² (Correlation Coefficient) | Value |
| Q² (Cross-validation R²) | Value |
| RMSE (Root Mean Square Error) | Value |
Utility of 4,5,6,7 Tetrahydrofuro 2,3 C Pyridine As a Synthetic Building Block and Scaffold
Integration into the Synthesis of Architecturally Complex Polyheterocyclic Systems
Information on the use of 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine as a precursor for architecturally complex polyheterocyclic systems is not available in the reviewed literature.
Employment in the Total Synthesis of Complex Organic Molecules (excluding drug targets explicitly focusing on biological activity)
No instances of this compound being used in the total synthesis of complex organic molecules for non-biological applications have been found in the scientific literature.
Role in the Development of Advanced Materials (e.g., catalysts, optoelectronic components, supramolecular structures)
The role of this compound in the development of advanced materials such as catalysts, optoelectronic components, or supramolecular structures is not documented in the available research. While related pyridine-based heterocycles have been explored as building blocks for macrocycles and other materials, specific data for the furo[2,3-c] isomer is absent. doi.org
Strategies for Constructing Chemically Diverse Libraries for Non-Biological Applications
Methodologies or strategies for building chemically diverse libraries from a this compound scaffold for non-biological screening or materials discovery have not been reported. Research on related thieno-pyridine scaffolds has focused on creating libraries for discovering fungicidal and other biologically active agents. nih.gov
Future Perspectives and Emerging Research Avenues for 4,5,6,7 Tetrahydrofuro 2,3 C Pyridine Research
Conceptualization of Novel and Highly Atom-Economical Synthetic Pathways
The development of efficient synthetic methodologies is the bedrock of chemical innovation. For 4,5,6,7-tetrahydrofuro[2,3-c]pyridines, future research will likely prioritize the conceptualization of new synthetic routes that are not only effective but also adhere to the principles of green chemistry, particularly atom economy.
A significant advancement in this area is the use of multicomponent reactions (MCRs). A novel three-component synthesis has been described that produces polysubstituted tetrahydrofuro[2,3-c]pyridines. nih.gov This reaction, which involves simply heating a toluene (B28343) solution of an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide with ammonium (B1175870) chloride, exemplifies an atom-economical approach by constructing a complex molecule from simple, readily accessible starting materials in a single step. nih.gov
Future work could build upon this foundation, exploring different combinations of starting materials to diversify the substitution patterns on the heterocyclic core. The development of catalytic and enantioselective versions of such MCRs would represent a significant step forward, allowing for the controlled synthesis of specific stereoisomers.
For comparison, related fused pyridine (B92270) systems often rely on the Pictet-Spengler reaction. nih.gov While effective, these reactions can sometimes require harsh acidic conditions and may lead to side products. nih.gov A comparative analysis highlights the potential advantages of MCRs.
Table 1: Comparison of Synthetic Methodologies for Tetrahydrofuropyridine Scaffolds
| Feature | Pictet-Spengler Reaction | Multicomponent Reaction (MCR) |
|---|---|---|
| Description | Acid-catalyzed intramolecular cyclization of an imine formed from a furan-ethylamine derivative and an aldehyde. nih.gov | A one-pot reaction combining three or more starting materials to form a single product incorporating most atoms of the reactants. nih.gov |
| Starting Materials | 2-(Furan-2-yl)ethanamine derivatives, aldehydes. nih.gov | Aminopentynoates, aldehydes, α-isocyanoacetamides. nih.gov |
| Advantages | Well-established, reliable for certain substrates. | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov |
| Future Potential | Optimization to minimize tarring and improve yields under milder conditions. nih.gov | Expansion of substrate scope, development of catalytic and asymmetric variants. |
Exploration of Unprecedented Reactivity and Cascade Reaction Sequences
The unique electronic and structural characteristics of the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine ring system open the door to exploring novel chemical transformations. Future research is expected to uncover unprecedented reactivity patterns and design sophisticated cascade reactions that leverage the inherent properties of the scaffold.
The MCR used for its synthesis is itself a form of cascade reaction, where multiple bonds are formed sequentially in one pot. nih.gov The resulting polysubstituted product offers multiple reactive handles for further chemical modification. Investigating the selective functionalization of the furan (B31954) ring, the pyridine nitrogen, or the various positions on the backbone will be a key research direction.
Furthermore, the reactivity of this scaffold can be compared to its isosteres, such as tetrahydrothieno[3,2-c]pyridines or tetrahydropyrrolo[3,2-c]pyridines. For instance, an unusual reaction was observed when a tetrahydropyrrolo[3,2-c]pyridine derivative was treated with tetracyanoethylene, leading to an unexpected tricyanopropylidene product instead of the anticipated cycloadduct. sci-hub.se This suggests that the fused ring system can participate in non-classical reaction pathways. Exploring analogous reactions with this compound could reveal unique and synthetically valuable transformations.
Predictive Computational Modeling for Rational Design and Discovery in Tetrahydrofuropyridine Chemistry
Computational chemistry has become an indispensable tool for modern chemical research. For the this compound scaffold, predictive computational modeling offers a powerful strategy for accelerating the discovery and rational design of new derivatives with tailored properties.
Molecular modeling and docking studies have been effectively used to understand the structure-property relationships of isosteric compounds like 4,5,6,7-tetrahydrothieno[3,2-c]pyridines. nih.gov These studies have helped to form hypotheses about how electronic properties of the heterocyclic ring influence interactions with biological targets. nih.gov Similar in silico approaches can be applied to the furo-analog to predict its geometric and electronic characteristics.
Quantum mechanical calculations can provide deep insights into the molecule's properties. For example, analysis of a related 2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (B11791499) revealed a HOMO-LUMO gap of 5.2 eV, suggesting its potential suitability for charge-transfer applications. vulcanchem.com Similar calculations for the [2,3-c] isomer would be invaluable for guiding its development in materials science.
Table 2: Potential Applications of Computational Modeling in Tetrahydrofuropyridine Research
| Computational Method | Purpose and Application |
|---|---|
| Quantum Mechanics (QM) | Calculation of electronic properties (e.g., HOMO-LUMO gap), charge distribution, and reaction energetics to predict reactivity and guide synthetic efforts. vulcanchem.com |
| Molecular Docking | Prediction of binding modes and affinities to proteins, guiding the design of derivatives for specific biochemical applications. nih.gov |
| Molecular Dynamics (MD) | Simulation of the conformational behavior and dynamics of the molecule over time, providing insight into its flexibility and interactions in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models that correlate chemical structure with specific properties, enabling the prediction of the activity of novel, unsynthesized analogs. |
Expansion of Research into New Non-Medicinal Chemical Applications
While many heterocyclic scaffolds are investigated for their medicinal potential, a significant future direction for this compound research lies in exploring its non-medicinal applications. Its unique structure suggests potential uses as a functional building block in materials science, as a ligand in catalysis, or as a specialized biochemical reagent.
The isosteric compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride, is utilized as a biochemical reagent in life science research. medchemexpress.com This establishes a precedent for using such scaffolds as tools in biological studies, separate from any therapeutic role. The furo-analog could be similarly developed and functionalized to serve as a fluorescent probe, a chemical crosslinker, or a building block for larger supramolecular structures.
The synthesis of highly fluorinated pyridine derivatives for applications in materials science demonstrates a strategy where heterocyclic cores are modified for specific physical properties. nih.gov The electron-rich furan ring fused to the pyridine system in this compound could be exploited in the design of novel organic electronic materials, such as semiconductors or components for organic light-emitting diodes (OLEDs). Future research could focus on synthesizing polymers or oligomers incorporating this scaffold and characterizing their photophysical and electronic properties.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride |
| 4,5,7-Trimethyl-1-vinyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine |
| Tetracyanoethylene |
| 2-(Furan-2-yl)ethanamine |
| Tofacitinib |
Q & A
Q. How to optimize reaction yields in the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochlorides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
